molecular formula C13H24O2 B14402914 4-Methyl-5-oxododecanal CAS No. 88072-98-4

4-Methyl-5-oxododecanal

Cat. No.: B14402914
CAS No.: 88072-98-4
M. Wt: 212.33 g/mol
InChI Key: RAVXTJDJJJMNFP-UHFFFAOYSA-N
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Description

4-Methyl-5-oxododecanal is a branched-chain aliphatic aldehyde with a molecular formula of $ \text{C}{13}\text{H}{24}\text{O}_2 $. Its structure features a dodecanal backbone (12-carbon chain) substituted with a methyl group at position 4 and a ketone (oxo) group at position 4. This dual functionalization distinguishes it from simpler aldehydes, conferring unique physicochemical properties such as altered polarity, boiling point, and reactivity.

Properties

CAS No.

88072-98-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4-methyl-5-oxododecanal

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)12(2)9-8-11-14/h11-12H,3-10H2,1-2H3

InChI Key

RAVXTJDJJJMNFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-oxododecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Another method involves the aldol condensation of 4-methyl-5-dodecanone with formaldehyde, followed by a subsequent reduction step to yield 4-Methyl-5-oxododecanal. This reaction requires a base catalyst, such as sodium hydroxide (NaOH), and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, 4-Methyl-5-oxododecanal can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxododecanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)

Major Products Formed

    Oxidation: 4-Methyl-5-oxododecanoic acid

    Reduction: 4-Methyl-5-dodecanol

    Substitution: Oximes and hydrazones

Scientific Research Applications

4-Methyl-5-oxododecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxododecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues

a. Pentadecanal (C${15}$H${30}$O)

  • Structure : A straight-chain aldehyde lacking substituents.
  • Properties : Simpler hydrophobicity due to the absence of oxo or methyl groups. Boiling point and solubility are influenced by its linear structure.
  • Safety: Limited toxicological data, similar to 4-Methyl-5-oxododecanal, but established first-aid protocols for aldehyde exposure (e.g., eye flushing, skin washing) apply .

b. 2-Methyl-2-oxazoline (C$4$H$7$NO)

  • Structure : Cyclic oxazoline with a methyl group at position 2.
  • Properties: Higher reactivity due to the strained five-membered ring, contrasting with the linear aldehyde chain of 4-Methyl-5-oxododecanal.
  • Commercial Availability : Priced at JPY 10,200/100g, indicating specialized research applications .

c. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (C${10}$H${11}$NO$_2$)

  • Structure: Chiral oxazolidinone with methyl and phenyl substituents.
  • Properties : Functions as a chiral auxiliary in asymmetric synthesis, unlike 4-Methyl-5-oxododecanal’s role as a carbonyl precursor. Higher melting point (106–109°C) due to aromatic stabilization .
Functional Group Analysis
Compound Functional Groups Molecular Formula Key Applications
4-Methyl-5-oxododecanal Aldehyde, ketone, methyl C${13}$H${24}$O$_2$ Organic synthesis, fragrances
Pentadecanal Aldehyde C${15}$H${30}$O Surfactants, intermediates
2-Methyl-2-oxazoline Oxazoline ring, methyl C$4$H$7$NO Polymer precursors
4-Methyl-5-phenyl-2-oxazolidinone Oxazolidinone, methyl, phenyl C${10}$H${11}$NO$_2$ Asymmetric synthesis

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